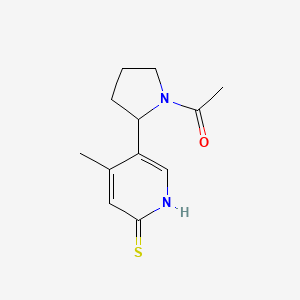
2-(2-Bromobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromobenzyl)morpholine is an organic compound with the molecular formula C11H14BrNO. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-bromobenzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)morpholine typically involves the reaction of 2-bromobenzyl chloride with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dimethylformamide. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromobenzyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding benzyl derivative.
Aplicaciones Científicas De Investigación
2-(2-Bromobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromobenzyl)morpholine
- 2-(4-Fluorobenzyl)morpholine
- 2-(4-Bromobenzyl)-1H-benzimidazole
Comparison
2-(2-Bromobenzyl)morpholine is unique due to the position of the bromine atom on the benzyl group, which influences its reactivity and binding properties. Compared to 4-(4-Bromobenzyl)morpholine, the 2-position substitution offers different steric and electronic effects, leading to variations in biological activity and chemical reactivity. The presence of the morpholine ring in all these compounds provides a common structural motif that contributes to their stability and solubility .
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
2-[(2-bromophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14BrNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2 |
Clave InChI |
SFTMNWLAZLCRRN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



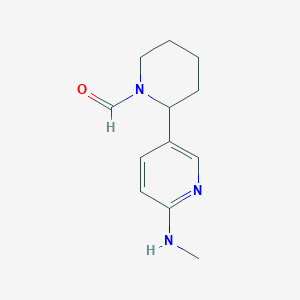

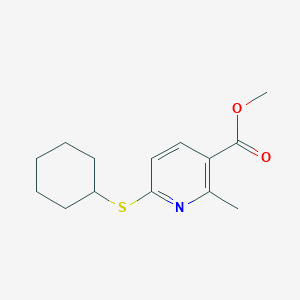
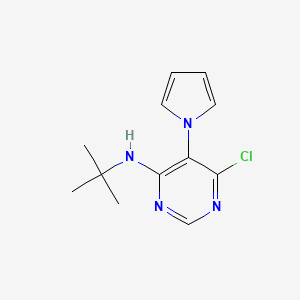

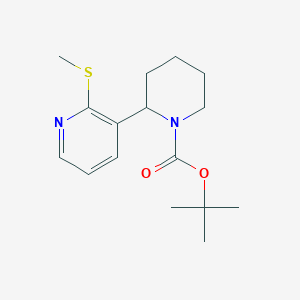

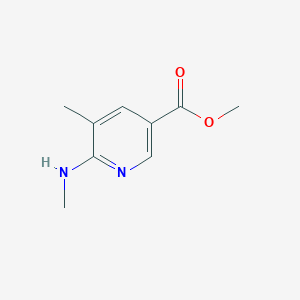
![2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)
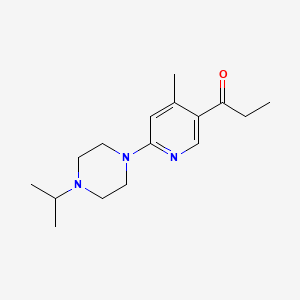
![7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11802758.png)

